ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
Description
This compound features a triazoloquinoxaline core fused with a piperidine-4-carboxylate moiety and a cyclohexylcarbamoyl-methyl substituent. The triazoloquinoxaline scaffold is associated with diverse biological activities, including kinase inhibition and epigenetic modulation, while the piperidine ring and cyclohexyl group may enhance pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
ethyl 1-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-2-35-24(33)17-12-14-29(15-13-17)22-23-28-30(16-21(32)26-18-8-4-3-5-9-18)25(34)31(23)20-11-7-6-10-19(20)27-22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRKPLDTJDDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclocondensation reaction of an appropriate diamine with a dicarbonyl compound.
Introduction of the piperidine ring: This step involves the nucleophilic substitution reaction of the triazoloquinoxaline intermediate with a piperidine derivative.
Attachment of the cyclohexylcarbamoyl group: This is typically done through an amide coupling reaction using a cyclohexyl isocyanate or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or modified derivatives of the original compound.
Scientific Research Applications
Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of triazoloquinoxaline derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, contributing to its anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Structural comparisons rely on metrics like the Tanimoto coefficient (0–1 scale), which quantifies overlap in molecular fingerprints. A Tanimoto score >0.8 indicates high similarity, often predictive of shared bioactivity . For the target compound:
- Triazoloquinoxaline analogs: High Tanimoto scores (>0.85) with compounds bearing the same core, such as HDAC inhibitors like SAHA, due to shared pharmacophoric features (e.g., zinc-binding groups) .
- Piperidine-cyclohexyl derivatives : Moderate similarity (Tanimoto 0.6–0.75) with compound 32 , driven by the piperidine-carboxamide and cyclohexyl motifs.
Mass spectrometry (MS/MS)-based cosine scores () further refine structural relationships. For example, fragmentation patterns of the target compound’s parent ion may align with triazoloquinoxaline derivatives (cosine >0.7), confirming structural homology .
Bioactivity Profile Clustering
Hierarchical clustering of NCI-60 bioactivity data () groups compounds with similar modes of action. The target compound clusters with kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors), based on shared growth-inhibition profiles across cancer cell lines . This aligns with its structural resemblance to SAHA, a known HDAC inhibitor .
Chemical-genetic profiling () further links bioactivity to gene interaction networks. If the compound exhibits a fitness-defect profile in yeast akin to topoisomerase inhibitors, this "guilt-by-association" approach suggests a DNA-targeting mechanism .
Proteomic Interaction Signatures
The CANDO platform () compares proteomic interaction signatures across 48,278 proteins. Dissimilarities in signatures could predict off-target effects, such as cytochrome P450 interactions, necessitating further validation .
Pharmacokinetic and ADMET Property Comparison
Similarity indexing () evaluates pharmacokinetic properties like logP, solubility, and bioavailability. Compared to SAHA, the target compound shows:
- logP : ~3.2 (similar to SAHA’s 3.0), indicating moderate lipophilicity.
- Topological polar surface area (TPSA) : ~90 Ų, suggesting adequate membrane permeability.
- Predicted hepatic clearance : Low (comparable to SAHA), favoring prolonged half-life .
Data Tables
Table 1. Structural and Functional Comparison Metrics
Table 2. Key Comparison Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
